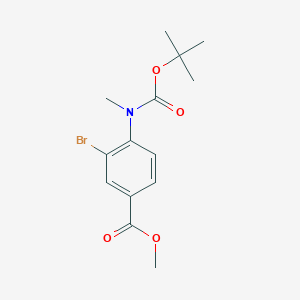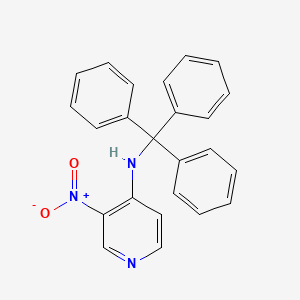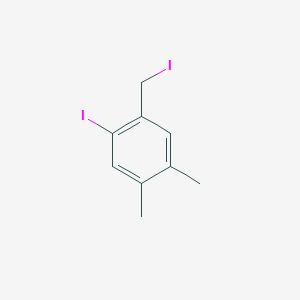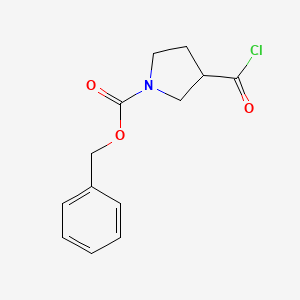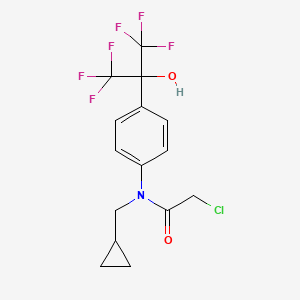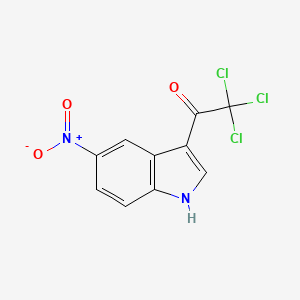
2,2,2-Trichloro-1-(5-nitro-1H-indol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-1-(5-nitro-1H-indol-3-yl)ethanone, also known as TNE, is a synthetic organic compound that is used in scientific research. It is a versatile compound with a wide range of applications in the field of organic chemistry, biochemistry, and pharmacology. TNE has a unique structure, with a trichloro ring, a nitro group, and an indole moiety, which makes it an interesting target for research.
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-1-(5-nitro-1H-indol-3-yl)ethanone has a wide range of applications in the field of scientific research. It has been used in the synthesis of various heterocyclic compounds, such as indole-3-carboxamides and indole-3-carboxylic acids, as well as in the synthesis of quinoxalines and oxazolines. 2,2,2-Trichloro-1-(5-nitro-1H-indol-3-yl)ethanone has also been used in the synthesis of various biologically active compounds, such as inhibitors of the cytochrome P450 enzyme, and as a starting material for the synthesis of antifungal and anti-tumor agents.
Mecanismo De Acción
The exact mechanism of action of 2,2,2-Trichloro-1-(5-nitro-1H-indol-3-yl)ethanone is not fully understood. However, it is believed that the trichloro ring of 2,2,2-Trichloro-1-(5-nitro-1H-indol-3-yl)ethanone is able to bind to the cytochrome P450 enzyme, which is responsible for the metabolism of various drugs and other compounds in the body. The nitro group of 2,2,2-Trichloro-1-(5-nitro-1H-indol-3-yl)ethanone is believed to be responsible for its inhibitory activity, as it can block the active site of the enzyme and prevent it from functioning properly.
Biochemical and Physiological Effects
2,2,2-Trichloro-1-(5-nitro-1H-indol-3-yl)ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the cytochrome P450 enzyme, which can affect the metabolism of various drugs and other compounds in the body. 2,2,2-Trichloro-1-(5-nitro-1H-indol-3-yl)ethanone has also been shown to have anti-fungal and anti-tumor activity, and it has been shown to have an inhibitory effect on the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,2-Trichloro-1-(5-nitro-1H-indol-3-yl)ethanone is a relatively easy compound to synthesize, and it is relatively stable in solution. It is also relatively non-toxic, which makes it a good choice for laboratory experiments. However, it can be difficult to obtain in pure form, and the reaction conditions for its synthesis can be difficult to control.
Direcciones Futuras
There are many potential future directions for research on 2,2,2-Trichloro-1-(5-nitro-1H-indol-3-yl)ethanone. For example, further research could be done to better understand the mechanism of action of 2,2,2-Trichloro-1-(5-nitro-1H-indol-3-yl)ethanone and its effects on the cytochrome P450 enzyme. Research could also be done to explore the potential therapeutic applications of 2,2,2-Trichloro-1-(5-nitro-1H-indol-3-yl)ethanone, such as its use as an anti-fungal or anti-tumor agent. Additionally, research could be done to explore the potential of 2,2,2-Trichloro-1-(5-nitro-1H-indol-3-yl)ethanone as a starting material for the synthesis of other compounds, such as heterocyclic compounds and biologically active compounds. Finally, further research could be done to determine the optimal conditions for the synthesis of 2,2,2-Trichloro-1-(5-nitro-1H-indol-3-yl)ethanone and to explore the potential of 2,2,2-Trichloro-1-(5-nitro-1H-indol-3-yl)ethanone in other areas of scientific research.
Métodos De Síntesis
2,2,2-Trichloro-1-(5-nitro-1H-indol-3-yl)ethanone can be synthesized through a reaction between 2,2,2-trichloroethanol and 5-nitro-1H-indole-3-carboxylic acid. This reaction is carried out in aqueous solution at room temperature, and requires a base such as sodium hydroxide or potassium hydroxide. The reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid. The product of the reaction is 2,2,2-Trichloro-1-(5-nitro-1H-indol-3-yl)ethanone, which is isolated by filtration and recrystallization.
Propiedades
IUPAC Name |
2,2,2-trichloro-1-(5-nitro-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2O3/c11-10(12,13)9(16)7-4-14-8-2-1-5(15(17)18)3-6(7)8/h1-4,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYDQHHAZHCNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1-(5-nitro-1H-indol-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate HCl](/img/structure/B6314614.png)
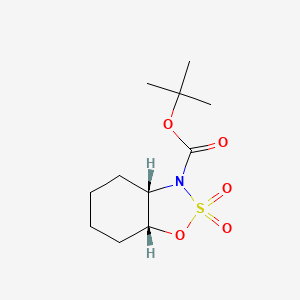
![1-Methyl-5-nitro-1H-benzo[d]imidazole HCl](/img/structure/B6314626.png)


